molecular formula C13H9N3O B176987 2-Phenyl-5-pyridin-3-yl-1,3,4-oxadiazole CAS No. 21398-08-3

2-Phenyl-5-pyridin-3-yl-1,3,4-oxadiazole

Cat. No.: B176987
CAS No.: 21398-08-3
M. Wt: 223.23 g/mol
InChI Key: DLFKLZJZRSRZPP-UHFFFAOYSA-N
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Description

2-Phenyl-5-pyridin-3-yl-1,3,4-oxadiazole is a heterocyclic compound that features a pyridine ring fused with an oxadiazole ring.

Chemical Reactions Analysis

Types of Reactions: 2-Phenyl-5-pyridin-3-yl-1,3,4-oxadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities, primarily attributed to the oxadiazole and pyridine moieties. Key applications include:

  • Antimicrobial Properties : Studies have demonstrated that derivatives of 2-Phenyl-5-pyridin-3-yl-1,3,4-oxadiazole possess significant antibacterial activity against various pathogens such as Escherichia coli and Staphylococcus aureus . The presence of functional groups on the phenyl and pyridine rings can enhance these activities.
  • Anticancer Potential : Research indicates that compounds containing the oxadiazole ring show promise as anticancer agents. For instance, certain derivatives have demonstrated cytotoxic effects against cancer cell lines, with some exhibiting IC50 values lower than established chemotherapeutics like erlotinib . The structural modifications in these derivatives can lead to improved efficacy against specific tumors.

Case Studies and Research Findings

Several studies highlight the applications of this compound in various fields:

StudyFindings
R. Diana et al. (2022) Developed a water-soluble derivative that acts as a pH-responsive probe and exhibits significant antibacterial activity against E. coli. The study utilized molecular dynamics simulations to elucidate binding mechanisms with cell membranes.
Arafa et al. (2023) Investigated the anticancer properties of synthesized derivatives showing promising cytotoxicity against multiple cancer cell lines with enhanced activity compared to standard treatments.
Paruch et al. (2020) Examined various 1,3,4-oxadiazole derivatives for antimicrobial activity, reporting several compounds with superior efficacy against resistant bacterial strains compared to traditional antibiotics.

Mechanistic Insights

Molecular dynamics simulations and density functional theory (DFT) calculations have been employed to understand the interactions of this compound with biological targets. These studies provide insights into its mechanism of action and guide the optimization of its therapeutic potential by elucidating how structural variations influence biological activity .

Biological Activity

2-Phenyl-5-pyridin-3-yl-1,3,4-oxadiazole (CAS No. 21398-08-3) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound belongs to the oxadiazole family, which has been extensively studied for its pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. The structure of this compound allows for various interactions with biological targets, making it a candidate for drug development.

  • Molecular Formula : C13H9N3O
  • Molecular Weight : 223.23 g/mol
  • LogP : 2.79860
  • Polar Surface Area (PSA) : 51.81 Ų

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of this compound derivatives. In a screening conducted by the National Cancer Institute (NCI), various oxadiazole derivatives exhibited cytotoxic effects against several cancer cell lines:

CompoundCell LineIC50 (µM)Growth Inhibition (%)
Compound ASNB-75 (CNS)0.6795.70
Compound BUO-31 (Renal)0.8096.86
Compound CPC-3 (Prostate)0.8794.50

These findings suggest that modifications to the oxadiazole ring can enhance potency against specific cancer types .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study reported its effectiveness against various bacterial strains and fungi. The compound was tested against Gram-positive and Gram-negative bacteria, showing promising results:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These results highlight the potential of this compound as an antimicrobial agent .

The anticancer effects of oxadiazole derivatives are often linked to their ability to induce apoptosis in cancer cells. For instance, studies have shown that certain derivatives can activate apoptotic pathways by modulating proteins involved in cell survival and death mechanisms . Additionally, some compounds have demonstrated inhibitory activity against enzymes such as human alkaline phosphatase and carbonic anhydrase, further contributing to their therapeutic potential .

Case Studies

  • Study on Anticancer Properties : A study evaluated the cytotoxicity of various oxadiazole derivatives on multiple cancer cell lines using MTT assays. The most potent compounds showed IC50 values significantly lower than traditional chemotherapeutics like doxorubicin .
  • Antimicrobial Efficacy : Another study focused on the synthesis of a water-soluble derivative of this compound and its antimicrobial activity against clinical isolates of bacteria and fungi. The derivative exhibited enhanced solubility and maintained effective antimicrobial properties .

Properties

IUPAC Name

2-phenyl-5-pyridin-3-yl-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O/c1-2-5-10(6-3-1)12-15-16-13(17-12)11-7-4-8-14-9-11/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLFKLZJZRSRZPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80353420
Record name 3-(5-phenyl-1,3,4-oxadiazol-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80353420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21398-08-3
Record name 3-(5-phenyl-1,3,4-oxadiazol-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80353420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How do these compounds interact with their target (amyloid beta) and what are the downstream effects?

A1: The research demonstrates that 3-(5-Phenyl-1,3,4-oxadiazol-2-yl)pyridine derivatives exhibit a high binding affinity for amyloid beta (Aβ) aggregates. [] Specifically, derivatives 3 and 6 showed strong binding to Aβ(1-42) aggregates with Kd values of 25 nM and 14 nM, respectively. [] This binding allows for the visualization of amyloid plaques in the brain using Single Photon Emission Computed Tomography (SPECT) imaging when these derivatives are radiolabeled with Iodine-123 or Iodine-125. [] The downstream effect of this binding is the potential to detect and monitor amyloid plaques in living subjects, which is crucial for Alzheimer's disease diagnosis and research.

Q2: What is the significance of the in vivo results obtained with these compounds in mice models?

A2: The in vivo experiments conducted in mice models provided crucial insights into the behavior of these compounds within a living organism. [] Firstly, both [123/125I]3 and [123/125I]6 exhibited favorable pharmacokinetic profiles in normal mice, showing good initial brain uptake followed by rapid washout. [] Secondly, in Tg2576 mice, a model for Alzheimer's disease, these radiolabeled compounds successfully labeled Aβ plaques. [] These findings, supported by in vitro autoradiography on postmortem AD brain sections, highlight the potential of 3-(5-Phenyl-1,3,4-oxadiazol-2-yl)pyridine derivatives as SPECT probes for detecting Aβ plaques in Alzheimer's disease. []

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